![molecular formula C14H11N3O3 B1404634 2-(4-甲氧基苯基)-4-氧代-4,5-二氢吡唑并[1,5-a]吡嗪-3-甲醛 CAS No. 1610377-12-2](/img/structure/B1404634.png)

2-(4-甲氧基苯基)-4-氧代-4,5-二氢吡唑并[1,5-a]吡嗪-3-甲醛

描述

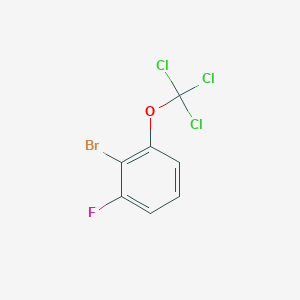

“2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde” is a chemical compound with the CAS Number: 1610377-12-2 . It has a molecular weight of 269.26 . It is a versatile material with potential applications in various scientific research areas.

Synthesis Analysis

The synthesis of pyrazine derivatives, such as the compound , is a topic of ongoing research. Many advancements have been made to explore their synthetic pathways . Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H11N3O3/c1-20-10-4-2-9(3-5-10)12-11(8-18)13-14(19)15-6-7-17(13)16-12/h2-8H,1H3,(H,15,19) . This code provides a unique representation of the molecule’s structure.

Physical and Chemical Properties Analysis

科学研究应用

药物化学:c-Met 抑制

该化合物已被确定为间充质-上皮转化因子 (c-Met) 蛋白激酶的潜在抑制剂 。c-Met 是一种受体酪氨酸激酶,当失调时会导致癌症进展和转移。靶向 c-Met 的抑制剂可用于治疗各种癌症,包括肺癌和胃癌。该化合物与 Savolitinib 等临床候选药物的结构相似性表明其在该领域具有潜在的用途。

神经药理学:GABA A 调节

含有该化合物核心结构的物质已被证明是 GABA A 受体的变构调节剂 。这些受体在介导中枢神经系统中 GABA 的抑制效应方面至关重要。调节这些受体可能对治疗焦虑、失眠和癫痫具有治疗意义。

高分子科学:太阳能电池应用

人们一直在探索将像 2-(4-甲氧基苯基)-4-氧代-4,5-二氢吡唑并[1,5-a]吡嗪-3-甲醛这样的杂环化合物掺入聚合物中以用于太阳能电池 。这些聚合物可以通过增强光吸收和电荷传输特性来提高太阳能电池的效率。

荧光探针

由于杂环化合物独特的电子性质,它们可以用作荧光探针 。这些探针可用于各种生物和化学分析中,以检测或量化特定离子、分子或环境变化。

阿尔茨海默病研究:BACE-1 抑制

该化合物与对 β-分泌酶 1 (BACE-1) 的抑制活性有关 。BACE-1 是一种参与产生淀粉样蛋白 β 肽的酶,淀粉样蛋白 β 肽会在阿尔茨海默病患者的大脑中积累。因此,BACE-1 抑制剂对于开发新的阿尔茨海默病治疗方法具有重要意义。

合成化学:氮杂戊搭烯的形成

报道表明相关结构可用于通过环闭合形成氮杂戊搭烯,方法是置换 N-碘鎓中间体 。氮杂戊搭烯是一类含氮杂环化合物,在复杂有机分子的合成中具有应用。

安全和危害

The safety information available for this compound includes several hazard statements: H302, H312, H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

Given the diverse biological activities of pyrazine-based drugs, there has been a rise in investigations of pyrazine-containing candidates . Future research will likely continue to explore their synthetic pathways and biological activities, potentially leading to the development of new drugs and treatments .

作用机制

Target of Action

Similar compounds have been screened for their class ii c-met inhibition activity . The c-Met receptor plays a crucial role in cellular processes such as proliferation, survival, and motility.

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit the c-met receptor . This inhibition could potentially disrupt the signaling pathways associated with the receptor, leading to changes in cellular processes.

Biochemical Pathways

Given its potential role as a c-met inhibitor , it could impact pathways related to cell growth, survival, and migration. Disruption of these pathways could lead to downstream effects such as the inhibition of tumor growth and metastasis in cancerous cells.

Result of Action

If it acts as a c-met inhibitor , it could potentially inhibit cell proliferation and induce apoptosis in cancer cells, thereby inhibiting tumor growth.

属性

IUPAC Name |

2-(4-methoxyphenyl)-4-oxo-5H-pyrazolo[1,5-a]pyrazine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c1-20-10-4-2-9(3-5-10)12-11(8-18)13-14(19)15-6-7-17(13)16-12/h2-8H,1H3,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDESYLVWOSQMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701134790 | |

| Record name | Pyrazolo[1,5-a]pyrazine-3-carboxaldehyde, 4,5-dihydro-2-(4-methoxyphenyl)-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701134790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610377-12-2 | |

| Record name | Pyrazolo[1,5-a]pyrazine-3-carboxaldehyde, 4,5-dihydro-2-(4-methoxyphenyl)-4-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1610377-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazolo[1,5-a]pyrazine-3-carboxaldehyde, 4,5-dihydro-2-(4-methoxyphenyl)-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701134790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

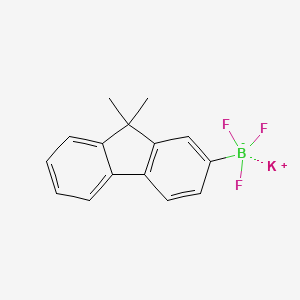

![2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1404552.png)

![Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate](/img/structure/B1404554.png)

![Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate](/img/structure/B1404555.png)

![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid](/img/structure/B1404556.png)

![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B1404557.png)

![Spiro[2.5]octane-5-carboxylic acid](/img/structure/B1404560.png)

![5,5-Difluoro-2-azaspiro[3.3]heptane](/img/structure/B1404561.png)

![Tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1404564.png)

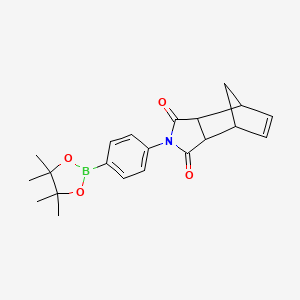

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione](/img/structure/B1404566.png)

![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1404567.png)

![2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1404572.png)